molecular formula C14H18ClN3OS B11615469 2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide

2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide

Cat. No.: B11615469
M. Wt: 311.8 g/mol
InChI Key: CKGDEJDOJRCKET-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a sulfanyl linkage, and a piperidinylidene moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide typically involves the reaction of 4-chlorothiophenol with an appropriate hydrazide derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide moiety to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and the sulfanyl linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide include:

  • 2-[(4-chlorophenyl)sulfanyl]-N’-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
  • 2-[(4-chlorophenyl)sulfanyl]-N’-(1-(4-ethoxyphenyl)ethylidene)acetohydrazide
  • 2-[(4-chlorophenyl)sulfanyl]-N’-(2-(dodecylsulfanyl)-5-nitrophenyl)methyleneacetohydrazide

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C14H18ClN3OS

Molecular Weight

311.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C14H18ClN3OS/c1-18-8-6-12(7-9-18)16-17-14(19)10-20-13-4-2-11(15)3-5-13/h2-5H,6-10H2,1H3,(H,17,19)

InChI Key

CKGDEJDOJRCKET-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=NNC(=O)CSC2=CC=C(C=C2)Cl)CC1

Origin of Product

United States

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